Diethyl 2-(p-tolyl)malonate physical and chemical properties
Diethyl 2-(p-tolyl)malonate physical and chemical properties
An In-depth Technical Guide to Diethyl 2-(p-tolyl)malonate
Introduction
In the landscape of modern organic synthesis and drug development, the malonic ester scaffold represents a cornerstone of molecular construction. Its inherent reactivity, centered on the acidic α-carbon, provides a versatile platform for carbon-carbon bond formation. This guide focuses on a specific and highly valuable derivative: Diethyl 2-(p-tolyl)malonate (CAS No. 29148-27-4). This compound is a key intermediate and building block in the synthesis of more complex molecular architectures, finding applications in pharmaceuticals, agrochemicals, and specialty polymers[1].
Characterized by a p-tolyl group attached to the central carbon of a diethyl malonate core, this molecule's utility is enhanced by the electronic and steric properties of the aromatic substituent[1]. This guide offers an in-depth exploration of its core physical and chemical properties, synthesis, reactivity, and handling protocols, designed for researchers, chemists, and professionals in drug development.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical properties is fundamental to its application in experimental work, influencing choices regarding solvents, reaction temperatures, and purification methods. Diethyl 2-(p-tolyl)malonate is a liquid at room temperature with a high boiling point, making it suitable for reactions requiring elevated temperatures and purification by vacuum distillation[2][3][4][5].
Key Physical and Chemical Data
The essential properties of Diethyl 2-(p-tolyl)malonate are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 29148-27-4 | [1][2][3][6] |
| Molecular Formula | C₁₄H₁₈O₄ | [1][3][6] |
| Molecular Weight | 250.29 g/mol | [1][2][3][6] |
| IUPAC Name | diethyl 2-(4-methylphenyl)propanedioate | [1][6] |
| Appearance | Liquid | [2] |
| Density | 1.054 g/mL at 25 °C | [2][3][4][5] |
| Boiling Point | 124-125 °C at 1 mmHg | [2][3][4][5] |
| Refractive Index (n20/D) | 1.492 | [2][3][4][5] |
| Flash Point | > 230 °F (> 110 °C) | [3][4][5] |
| pKa (Predicted) | 12.19 ± 0.46 | [4][5] |
Spectroscopic Profile
While a comprehensive, publicly available spectral database for this specific compound is limited, typical spectroscopic features can be inferred from its structure and data for related compounds like diethyl malonate.
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¹H NMR: Expected signals would include a singlet for the methyl protons of the p-tolyl group (~2.3 ppm), a multiplet for the aromatic protons (~7.0-7.2 ppm), a singlet or triplet for the methine proton on the α-carbon, and a quartet and triplet for the ethyl ester groups.
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¹³C NMR: Key signals would correspond to the carbons of the p-tolyl ring, the methyl carbon of the tolyl group, the α-carbon, the carbonyl carbons of the ester groups, and the carbons of the ethyl groups.
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IR Spectroscopy: The infrared spectrum would be dominated by a strong C=O stretching band for the ester groups (~1730-1750 cm⁻¹). C-O stretching bands and aromatic C-H and C=C stretching bands would also be prominent.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns including the loss of ethoxy and carboethoxy groups[6].
Synthesis and Mechanistic Considerations
The synthesis of Diethyl 2-(p-tolyl)malonate is a classic example of the malonic ester synthesis, a robust method for forming substituted carboxylic acids and other derivatives[1]. The process leverages the acidity of the α-hydrogen of diethyl malonate.
Synthetic Pathway: C-Arylation
The most common laboratory-scale synthesis involves the reaction of a diethyl malonate enolate with a suitable p-tolyl electrophile.
Causality in Experimental Design
-
Choice of Base: A strong base, such as sodium ethoxide (NaOEt) in ethanol, is required to deprotonate diethyl malonate quantitatively. The pKa of the α-proton is ~13, so the base's conjugate acid must have a higher pKa. Using NaOEt is advantageous as its conjugate acid (ethanol) is often the reaction solvent, preventing the introduction of competing nucleophiles.
-
Solvent System: Anhydrous conditions are critical. The presence of water would protonate the highly reactive enolate intermediate, quenching the reaction. Solvents like absolute ethanol or tetrahydrofuran (THF) are commonly employed.
-
Reaction Conditions: The reaction is typically performed under reflux to ensure a sufficient reaction rate between the enolate and the aryl halide[1]. The specific temperature and time depend on the reactivity of the p-tolyl halide used.
Chemical Reactivity and Synthetic Utility
The synthetic power of Diethyl 2-(p-tolyl)malonate stems from the reactivity of its functional groups, making it a versatile precursor in organic synthesis[1].
Reactions at the α-Carbon
While the α-carbon is already substituted with the p-tolyl group, the remaining α-hydrogen is still acidic and can be removed by a strong base. This allows for a second alkylation or arylation, leading to disubstituted malonates[1]. This sequential alkylation is a powerful tool for building molecular complexity.
Hydrolysis and Decarboxylation
This is the most common transformation in malonic ester synthesis.
-
Saponification: The ester groups are hydrolyzed to carboxylate groups using a base (e.g., NaOH), followed by acidification to yield 2-(p-tolyl)malonic acid.
-
Decarboxylation: Upon heating, the resulting malonic acid derivative readily loses one molecule of CO₂, yielding 2-(p-tolyl)acetic acid. This pathway is a cornerstone for producing substituted carboxylic acids[1].
Other Transformations
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Knoevenagel Condensation: The active methylene group can participate in condensations with aldehydes and ketones.
-
Michael Addition: The malonate enolate can act as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds.
-
Precursor in Drug Development: The structural motif is found in various pharmacologically active molecules. Its derivatives have been explored for potential enzyme inhibition and other biological activities, serving as starting points for synthesizing more complex drug candidates[1].
Experimental Protocol: Synthesis of Diethyl 2-(p-tolyl)malonate
This protocol is a representative procedure. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
Diethyl malonate
-
p-Tolyl bromide
-
Sodium metal
-
Absolute (anhydrous) ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a three-neck flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.0 eq) in small pieces to absolute ethanol under a nitrogen atmosphere. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Formation of the Enolate: Cool the sodium ethoxide solution to room temperature. Add diethyl malonate (1.0 eq) dropwise via a dropping funnel with stirring. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Arylation Reaction: Add p-tolyl bromide (1.0 eq) dropwise to the enolate solution. After the addition is complete, heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC)[7].
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice-cold water. Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with water and then with a saturated solution of ammonium chloride to neutralize any remaining base. Finally, wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain pure Diethyl 2-(p-tolyl)malonate (boiling point ~124-125 °C at 1 mmHg)[2][3].
Safety, Handling, and Storage
Proper handling and storage are crucial to maintain the compound's integrity and ensure laboratory safety.
-
Safety: Diethyl 2-(p-tolyl)malonate is a combustible liquid[2][8]. It should be handled away from open flames and ignition sources[8][9]. It may cause eye irritation[8][10]. Standard PPE, including safety goggles and chemical-resistant gloves, must be worn[2][9]. Work should be conducted in a well-ventilated area or a chemical fume hood[9][10].
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area[11]. For long-term storage, refrigeration (2-8°C) is recommended to minimize potential degradation pathways like hydrolysis[11]. It should be stored separately from strong oxidizing agents, with which it can react exothermically[10][11].
-
Stability: The primary degradation pathways are hydrolysis of the ester groups and subsequent decarboxylation, which are accelerated by moisture, non-neutral pH, and elevated temperatures[11].
Conclusion
Diethyl 2-(p-tolyl)malonate is a synthetically valuable building block whose utility is rooted in the predictable and versatile reactivity of the malonic ester framework. Its well-defined physical properties allow for straightforward manipulation and purification, while its chemical nature provides access to a wide range of more complex molecules, particularly substituted acetic acids. For researchers in medicinal chemistry and process development, a firm grasp of this compound's properties and reaction pathways is essential for leveraging its full potential in the synthesis of novel chemical entities.
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KISHIDA CHEMICAL CO., LTD. (2025). Safety Data Sheet - Diethyl malonate. [Link]
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